テトラブチルアンモニウムジブロモアウレート(III)

概要

説明

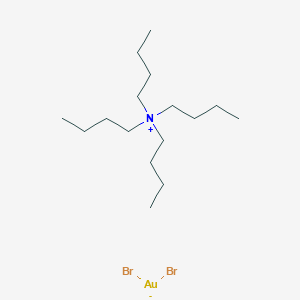

Tetrabutylammonium Dibromoaurate is a chemical compound that consists of a tetrabutylammonium cation and a dibromoaurate anion

科学的研究の応用

Tetrabutylammonium Dibromoaurate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis, electronics, and materials science.

Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its gold content.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anti-cancer agent.

Industry: Tetrabutylammonium Dibromoaurate is used in the production of gold-based catalysts and other industrial applications.

作用機序

Target of Action

Tetrabutylammonium Dibromoaurate primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . The Ig kappa chain C region plays a crucial role in the immune response, while the pH-gated potassium channel KcsA is involved in maintaining the cell’s resting membrane potential .

Mode of Action

Tetrabutylammonium Dibromoaurate acts as an efficient metal-free homogeneous phase-transfer catalyst . It can catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .

Biochemical Pathways

Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence multiple biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .

Result of Action

The molecular and cellular effects of Tetrabutylammonium Dibromoaurate’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of various products depending on the reactants involved .

Action Environment

The action, efficacy, and stability of Tetrabutylammonium Dibromoaurate can be influenced by various environmental factors. For instance, it has been shown to act as an efficient zwitterionic solvent in many organic transformations under molten conditions . .

生化学分析

Biochemical Properties

Tetrabutylammonium Dibromoaurate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biochemical reagent in life science research

Cellular Effects

Tetrabutylammonium Dibromoaurate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the destruction of cell wall structures, leading to the release of more bioactive compounds . This indicates that Tetrabutylammonium Dibromoaurate can significantly impact cellular processes and functions.

Molecular Mechanism

The molecular mechanism of Tetrabutylammonium Dibromoaurate involves its interactions at the molecular level. It can act as a phase-transfer catalyst, facilitating various biochemical reactions . Additionally, it has been used in the synthesis of bioactive heterocycles, indicating its role in enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for understanding how Tetrabutylammonium Dibromoaurate exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrabutylammonium Dibromoaurate can change over time. Its stability and degradation are important factors to consider. Studies have shown that the properties of deep eutectic solvents formed by tetrabutylammonium bromide, a related compound, change with temperature and time . This suggests that Tetrabutylammonium Dibromoaurate may also exhibit similar temporal effects, impacting its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Tetrabutylammonium Dibromoaurate can vary with different dosages in animal models. It is important to study the threshold effects and any toxic or adverse effects at high doses. For instance, the inhibitory efficiency of tetrabutylammonium bromide-based deep eutectic solvents has been studied, indicating potential dosage effects . Understanding these effects is crucial for determining the safe and effective use of Tetrabutylammonium Dibromoaurate in research.

Metabolic Pathways

Tetrabutylammonium Dibromoaurate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, tetrabutylammonium ions have been studied for their interactions with potassium channels and other biomolecules . These interactions are essential for understanding the metabolic pathways involving Tetrabutylammonium Dibromoaurate.

Transport and Distribution

The transport and distribution of Tetrabutylammonium Dibromoaurate within cells and tissues are important for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, the transport information for Tetrabutylammonium Dibromoaurate indicates its distribution within cells . Understanding these processes is crucial for determining its effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of Tetrabutylammonium Dibromoaurate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, studies on related compounds have shown their localization within cells . Understanding the subcellular localization of Tetrabutylammonium Dibromoaurate is crucial for determining its role in biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions

Tetrabutylammonium Dibromoaurate can be synthesized through a reaction involving tetrabutylammonium bromide and gold bromide. The reaction typically takes place in an organic solvent such as dichloromethane. The process involves mixing the reactants under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for Tetrabutylammonium Dibromoaurate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

Tetrabutylammonium Dibromoaurate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it may act as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it is reduced to form different products.

Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with Tetrabutylammonium Dibromoaurate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.

Major Products Formed

The major products formed from reactions involving Tetrabutylammonium Dibromoaurate depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold nanoparticles, while oxidation reactions may produce different gold-containing compounds.

類似化合物との比較

Similar Compounds

Tetrabutylammonium Bromide: A quaternary ammonium salt commonly used as a phase transfer catalyst.

Tetrabutylammonium Chloride: Another quaternary ammonium salt with similar properties and applications.

Tetrabutylammonium Iodide: Used in various chemical reactions and as a phase transfer catalyst.

Uniqueness

Tetrabutylammonium Dibromoaurate is unique due to its gold content, which imparts distinct properties and potential applications not found in other tetrabutylammonium salts. Its ability to form gold nanoparticles and its potential use in biological and medical applications set it apart from similar compounds.

特性

CAS番号 |

50481-01-1 |

|---|---|

分子式 |

C16H36AuBr2N |

分子量 |

599.2 g/mol |

IUPAC名 |

gold(1+);tetrabutylazanium;dibromide |

InChI |

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |

InChIキー |

JHKGBGGRJMVGSW-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br |

正規SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabutylammonium Dibromoaurate contribute to the synthesis of (2-Methylphenylphosphine)gold(I) bromide? What structural insights does this offer?

A1: Tetrabutylammonium Dibromoaurate serves as a starting material for the synthesis of (2-Methylphenylphosphine)gold(I) bromide. [] The reaction proceeds with high yield by combining the dibromoaurate salt with the primary phosphine, 2-Methylphenylphosphine. This suggests that the bulky tetrabutylammonium cation facilitates the displacement of a bromide ion from the gold center, allowing the phosphine ligand to coordinate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)

![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)

![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)